molecular formula C8H7NO2S B1177024 neurexin Ibeta CAS No. 156532-80-8

neurexin Ibeta

Cat. No.: B1177024
CAS No.: 156532-80-8
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

LNS (Laminin/Neurexin/Sex Hormone-Binding Globulin) Domain Composition

Neurexin Ibeta exhibits a distinctive structural organization centered around a single Laminin/Neurexin/Sex Hormone-Binding Globulin domain, which serves as the primary functional unit for protein-protein interactions. The crystal structure of this compound reveals a sophisticated molecular architecture comprising two seven-stranded beta sheets that form a characteristic jelly roll fold with unexpected structural similarity to lectins. This structural arrangement positions this compound within the broader family of Laminin/Neurexin/Sex Hormone-Binding Globulin domain-containing proteins, yet with unique features that distinguish it from other family members.

The single Laminin/Neurexin/Sex Hormone-Binding Globulin domain of this compound demonstrates remarkable conservation with the agrin Laminin/Neurexin/Sex Hormone-Binding Globulin domain, particularly in the positioning of alternative splice sites. This structural similarity extends beyond mere architectural resemblance and reflects functional conservation that has been maintained throughout evolution. The domain organization includes specific loops that surround the protein interaction surface, creating a distinct binding interface that is subject to regulation through alternative splicing mechanisms.

The structural integrity of the Laminin/Neurexin/Sex Hormone-Binding Globulin domain is maintained through a network of hydrophobic interactions and hydrogen bonding patterns that stabilize the beta sheet architecture. The domain contains multiple flexible loops that contribute to the formation of the hypervariable surface, a critical region for ligand binding and protein recognition. These loops undergo conformational changes in response to alternative splicing events, allowing for fine-tuned regulation of binding specificity and affinity.

The molecular composition of the Laminin/Neurexin/Sex Hormone-Binding Globulin domain includes key structural elements that facilitate calcium-dependent binding interactions. The domain architecture incorporates a calcium coordination site that is essential for the formation of stable protein complexes with postsynaptic partners. This calcium-binding capability represents a fundamental aspect of this compound function and distinguishes it from other cell adhesion molecules that operate through calcium-independent mechanisms.

Transmembrane and Cytoplasmic Domain Features

The transmembrane and cytoplasmic domains of this compound exhibit identical structural organization to those found in alpha neurexin isoforms, reflecting the shared functional requirements for membrane anchoring and intracellular signaling. The transmembrane segment consists of a single-pass membrane-spanning region that anchors the protein within the presynaptic membrane and maintains proper orientation of the extracellular domain for trans-synaptic interactions.

The cytoplasmic domain of this compound contains a short intracellular sequence that terminates with a PDZ domain binding motif, facilitating interactions with cytoplasmic scaffolding proteins. This domain organization allows this compound to connect extracellular adhesion events with intracellular signaling cascades and cytoskeletal organization. The cytoplasmic tail serves as a platform for the recruitment of various intracellular binding partners, including CASK and Mint proteins, which form essential connections between synaptic vesicles and the membrane fusion machinery.

The structural features of the cytoplasmic domain enable this compound to participate in the assembly of presynaptic active zones and the organization of neurotransmitter release sites. Recent proximity ligation studies have identified extensive intracellular interactomes associated with the neurexin cytoplasmic domain, including active zone scaffolds, actin-binding proteins, signaling molecules, and mediators of RNA trafficking and protein synthesis. These interactions highlight the central role of the cytoplasmic domain in coordinating multiple aspects of presynaptic function.

The membrane proximal region of this compound includes structural elements that facilitate proper folding and trafficking of the protein to synaptic sites. The organization of this region ensures optimal positioning of the extracellular domain for trans-synaptic binding while maintaining stable membrane association. The structural integrity of the transmembrane domain is critical for the proper function of this compound in synaptic adhesion and signaling.

Comparative Analysis with Alpha Neurexin Isoforms

This compound demonstrates significant structural differences from alpha neurexin isoforms, primarily in the organization and complexity of the extracellular domain. While alpha neurexins contain six Laminin/Neurexin/Sex Hormone-Binding Globulin domains organized into modules with three epidermal growth factor-like domains, this compound contains only a single Laminin/Neurexin/Sex Hormone-Binding Globulin domain and lacks epidermal growth factor-like sequences. This fundamental difference in domain architecture reflects distinct functional roles and binding capabilities between alpha and beta isoforms.

The structural simplicity of this compound compared to alpha isoforms results in more restricted binding specificity and functional repertoire. Alpha neurexins exhibit the capacity to bind multiple ligands simultaneously through their multiple Laminin/Neurexin/Sex Hormone-Binding Globulin domains, including alpha-latrotoxin, dystroglycan, and neurexophilins. In contrast, this compound primarily functions through interactions with neuroligins and CIRL1/latrophilin-1, reflecting its more specialized role in synaptic adhesion.

Quantitative analysis reveals that alpha neurexin isoforms are significantly more abundant than beta isoforms within individual brain regions, with many studies demonstrating that this compound represents the least abundant of all neurexin variants in vivo. Despite this lower abundance, this compound exhibits unique functional properties that distinguish it from alpha isoforms, particularly in its ability to mediate specific trans-synaptic signaling events and organize particular types of synaptic connections.

The comparative structural analysis also reveals differences in alternative splicing patterns between alpha and beta neurexins. While alpha neurexins undergo alternative splicing at five canonical sites resulting in thousands of possible isoforms, beta neurexins including this compound can be alternatively spliced at only two sites, resulting in a more limited but functionally significant diversity. This difference in splicing complexity reflects the specialized roles of beta neurexins in synapse-specific recognition and signaling.

Properties

CAS No.

156532-80-8

Molecular Formula

C8H7NO2S

Synonyms

neurexin Ibeta

Origin of Product

United States

Scientific Research Applications

Synaptic Organization and Function

Neurexin Ibeta is essential for the clustering of various synaptic proteins, particularly at excitatory and inhibitory synapses. Research indicates that this compound interacts with neuroligins to facilitate synapse formation and stability. For instance, it has been shown that this compound can cluster both GABAergic and glutamatergic receptors, influencing synaptic differentiation through specific binding to neuroligin isoforms .

Key Findings:

  • Synapse Assembly : this compound promotes the assembly of synapses by interacting with neuroligins, leading to the clustering of postsynaptic receptors .
  • Calcium Channel Regulation : Neurexins regulate presynaptic calcium channels that are crucial for neurotransmitter release .

Role in Neurological Disorders

This compound has been implicated in various neurological disorders, including autism spectrum disorders (ASD) and schizophrenia. Genetic mutations affecting neurexin function have been associated with these conditions, highlighting its importance in maintaining normal synaptic function.

Case Studies:

  • A study demonstrated that mutations in neurexin genes could lead to altered synaptic transmission, contributing to the pathophysiology of ASD .
  • Another investigation showed that this compound interacts with amyloid precursor proteins, suggesting a role in Alzheimer’s disease pathology .

Therapeutic Potential

Given its critical role in synaptic function and its association with neurological disorders, this compound presents a promising target for therapeutic interventions. Strategies aimed at modulating neurexin interactions could potentially restore normal synaptic function in affected individuals.

Research Insights:

  • Targeting neurexin pathways may offer new avenues for treating ASD and other neurodevelopmental disorders by enhancing synaptic connectivity .
  • Investigations into neurexin processing suggest that manipulating its cleavage could influence synaptic stability and neurotransmitter release dynamics .

Experimental Applications

This compound is utilized in various experimental settings to study its functions and interactions within cellular models. Recombinant forms of this compound are often employed to assess their effects on synapse formation and neurotransmitter release.

Experimental Techniques:

  • Immunoprecipitation : Used to study interactions between this compound and other synaptic proteins .
  • Western Blotting : Employed to analyze the expression levels and processing of neurexin isoforms in different cellular contexts .

Data Table: Summary of this compound Applications

Application AreaDescriptionKey Studies
Synaptic OrganizationClusters receptors at excitatory/inhibitory synapsesGraf et al., 2004; Aoto et al., 2013
Neurological DisordersImplicated in ASD and schizophrenia through genetic mutationsMissler et al., 2003; Zhang et al., 2005
Therapeutic PotentialTarget for restoring synaptic function in neurological conditionsResearch on amyloid precursor interactions; potential drug development
Experimental TechniquesUtilized in immunoprecipitation and Western blotting for functional studiesNaito et al., 2017; Kashiwagi et al., 2019

Comparison with Similar Compounds

Neurexin Iβ vs. α-Neurexins

Feature Neurexin Iβ α-Neurexins
Gene Structure Derived from NRXN1 β-promoter Derived from NRXN1 α-promoter
Domains Single LNS domain Three LNS domains + EGF-like repeats
Length Shorter (~140 kDa) Longer (~160–220 kDa)
Splicing Splicing in LNS loops modulates ligand affinity Splicing in LNS and EGF regions diversifies interactions
Glycosylation O-glycosylation in shared C-terminus O-glycosylation in shared C-terminus
Function Specialized in NLGN binding Broader roles (e.g., dystroglycan, cerebellin interactions)

Key Findings :

  • α-neurexins have a more complex extracellular structure, enabling interactions with diverse ligands (e.g., dystroglycan, cerebellin), while Neurexin Iβ specializes in NLGN binding .
  • Both isoforms regulate synaptic vesicle release, but Neurexin Iβ’s truncated structure may limit its functional scope compared to α-neurexins .

Neurexin Iβ vs. Neuroligins (NLGNs)

Feature Neurexin Iβ Neuroligins
Localization Presynaptic membrane Postsynaptic membrane
Structure LNS domain + transmembrane region Esterase-like domain + transmembrane region
Binding Partners NLGNs, α-synuclein Neurexins, PSD-95
Synaptic Role Presynaptic adhesion and signaling Postsynaptic differentiation
Disease Links ASD, schizophrenia ASD, intellectual disability

Key Findings :

  • Neurexin Iβ and NLGNs form trans-synaptic complexes critical for synapse specification. Over 95% of Neurexin Iβ is presynaptic, while NLGNs are postsynaptic, ensuring unidirectional signaling .
  • NLGNs exhibit subtype-specific roles (e.g., NLGN1 at excitatory synapses, NLGN2 at inhibitory synapses), whereas Neurexin Iβ broadly regulates both synapse types .

Neurexin Iβ vs. Other LNS Domain Proteins

Protein Domains Function Interaction with Neurexin Iβ
Agrin LNS + EGF-like Neuromuscular junction formation No direct interaction
Laminin LNS + α-helical Extracellular matrix organization No direct interaction
Slit LNS + leucine-rich Axon guidance No direct interaction

Key Findings :

  • Despite shared LNS domains, Neurexin Iβ diverges functionally from agrin and laminin, which lack synaptic adhesion roles .
  • Neurexin Iβ’s LNS domain is uniquely regulated by splicing to modulate NLGN binding, a mechanism absent in other LNS proteins .

Neurexin Iβ vs. Other β-Neurexins (IIβ, IIIβ)

Feature Neurexin Iβ Neurexin IIβ/IIIβ
Gene Origin NRXN1 NRXN2, NRXN3
Expression Ubiquitous in CNS Region-specific (e.g., Neurexin IIIβ in cerebellum)
Ligand Specificity Binds NLGN1, NLGN2, α-synuclein Preferential binding to NLGN subtypes (e.g., Neurexin IIIβ binds NLGN4)

Key Findings :

  • Neurexin Iβ exhibits broader CNS expression, while Neurexin IIIβ is enriched in cerebellar circuits .
  • Pathologically, α-synuclein preferentially binds Neurexin Iβ, implicating it in Parkinson’s disease, whereas Neurexin IIβ/IIIβ show weaker associations .

Data Tables

Table 1: Structural and Functional Comparison of Neurexin Isoforms

Feature Neurexin Iβ α-Neurexin Neurexin IIIβ
Domains 1 LNS 3 LNS + EGF 1 LNS
Splicing Sites 2 (SS#2, SS#4) 5 (SS#1–SS#5) 2 (SS#2, SS#4)
Glycosylation O-linked O-linked O-linked
Key Ligand NLGN1, α-synuclein Dystroglycan NLGN4

Table 2: Pathological Associations of Synaptic Proteins

Protein Disorders Linked Mechanism
Neurexin Iβ ASD, schizophrenia, Parkinson’s Impaired NLGN binding, α-synuclein toxicity
NLGN1 ASD, intellectual disability Disrupted excitatory synapse formation
α-Synuclein Parkinson’s disease Aggregation inhibits Neurexin Iβ function

Q & A

Q. What experimental techniques are essential for characterizing neurexin Iβ’s interactions with postsynaptic partners like neuroligins?

To study neurexin Iβ’s binding specificity and synaptic functions, researchers should employ a combination of in vitro assays (e.g., surface plasmon resonance or isothermal titration calorimetry) to quantify binding affinities . In situ approaches, such as immunofluorescence colocalization in neuronal cultures, can validate interactions in a cellular context. For functional studies, electrophysiological recordings (e.g., patch-clamp) are critical to assess synaptic transmission changes in neurexin Iβ knockout models . Ensure methodological transparency by detailing reagent sources (e.g., antibody validation) and experimental conditions (e.g., buffer composition) to enable reproducibility .

Q. How do structural domains of neurexin Iβ influence its role in synapse formation and plasticity?

Neurexin Iβ’s extracellular laminin/neurexin/sex hormone-binding globulin (LNS) domain mediates interactions with neuroligins, while its intracellular PDZ-binding motif recruits scaffolding proteins. Methodologically, domain-deletion mutants can be expressed in neuronal cultures via lentiviral transduction, followed by synapse quantification (e.g., counting dendritic spines via confocal microscopy) . Structural studies, such as X-ray crystallography or cryo-EM, are recommended to resolve binding interfaces and conformational changes . Data should be cross-validated using multiple techniques (e.g., FRET for real-time interaction dynamics) to avoid overinterpretation .

Advanced Research Questions

Q. How can contradictory findings regarding neurexin Iβ’s role in synaptic plasticity be resolved?

Discrepancies (e.g., neurexin Iβ’s involvement in long-term potentiation [LTP] vs. long-term depression [LTD]) may arise from model system differences (e.g., cortical vs. hippocampal neurons) or isoform-specific effects. Researchers should:

  • Conduct systematic meta-analyses of published datasets to identify confounding variables (e.g., age of animal models, synaptic subpopulations) .
  • Perform conditional knockout studies using Cre-lox systems to isolate neurexin Iβ’s function in specific neuronal circuits .
  • Employ single-synapse imaging (e.g., pH-sensitive GFP probes) to track plasticity events in real time .

Q. What advanced methodologies are used to map neurexin Iβ’s interactome in vivo, and how can spatial resolution challenges be addressed?

Traditional co-immunoprecipitation (Co-IP) often misses transient or low-abundance interactions. Advanced approaches include:

  • Proximity-dependent biotinylation (e.g., BioID or TurboID) fused to neurexin Iβ, enabling capture of interactors in living neurons .
  • Spatial transcriptomics (e.g., MERFISH) to correlate neurexin Iβ expression with synaptic gene clusters in intact brain sections .
  • Super-resolution microscopy (e.g., STED or PALM) to resolve nanoscale distribution of neurexin Iβ at active zones . For data interpretation, use computational tools like network pharmacology models to prioritize high-confidence interactors and filter artifacts .

Q. How can researchers address the methodological limitations of studying neurexin Iβ in heterologous systems versus native neuronal environments?

Non-neuronal systems (e.g., HEK293 cells) lack endogenous synaptic machinery, potentially altering neurexin Iβ’s binding kinetics. To mitigate this:

  • Validate findings in primary neuronal cultures or acute brain slices .
  • Use chimeric assays (e.g., co-culturing HEK cells expressing neurexin Iβ with neurons) to isolate presynaptic effects .
  • Apply machine learning algorithms to predict context-dependent interaction patterns from multi-omics datasets .

Data Analysis and Reproducibility

Q. What statistical frameworks are recommended for analyzing neurexin Iβ’s dose-dependent effects on synaptic vesicle release?

Use hierarchical Bayesian modeling to account for variability across experimental replicates and synaptic populations . Pair this with bootstrapping to estimate confidence intervals for dose-response curves. For imaging data, tools like Fiji/ImageJ with custom macros can automate vesicle clustering analysis . Always report effect sizes and statistical power to enhance reproducibility .

Q. How should researchers handle discrepancies between transcriptomic and proteomic data in neurexin Iβ expression studies?

Transcript levels (e.g., RNA-seq) may not correlate with protein abundance due to post-transcriptional regulation. Integrate datasets using multi-omics platforms (e.g., ProteomicsDB) and validate with targeted methods like selected reaction monitoring (SRM) mass spectrometry . Annotate discordant findings with metadata (e.g., half-life predictions) to guide follow-up experiments .

Ethical and Reporting Standards

Q. What guidelines should be followed when using animal models to study neurexin Iβ’s role in neurodevelopmental disorders?

Adhere to ARRIVE 2.0 guidelines for reporting in vivo experiments, including detailed descriptions of genetic backgrounds, housing conditions, and blinding protocols . For translational studies, ensure compliance with institutional review boards (IRBs) if human-derived neurons (e.g., iPSCs) are used .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.